Cas no 78471-81-5 (Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate)

Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate is a synthetic organic compound featuring a benzisothiazolone core linked to an ethyl benzoate moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits stability under standard conditions, facilitating handling and storage. Its ester group enhances solubility in organic solvents, while the benzisothiazolone scaffold offers potential biological activity, particularly in antimicrobial and anti-inflammatory applications. The product is characterized by high purity and consistent performance, ensuring reproducibility in research and industrial processes. Its versatility in functionalization further underscores its utility in developing novel bioactive molecules.
Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate structure
78471-81-5 structure
Product Name:Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate
CAS No:78471-81-5
MF:C16H13NO3S
MW:299.344322919846
MDL:MFCD03986032
CID:2108904
PubChem ID:2467794
Update Time:2025-06-08

Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzoate
    • MLS-0315808.0001
    • Z56917339
    • MFCD03986032
    • Ethyl4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate
    • cid_2467794
    • CS-0098876
    • WAY-341178
    • 4-(3-keto-1,2-benzothiazol-2-yl)benzoic acid ethyl ester
    • 78471-81-5
    • STK941576
    • ethyl 4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)benzoate
    • BDBM46038
    • 4-(3-oxo-1,2-benzothiazol-2-yl)benzoic acid ethyl ester
    • CHEMBL1720939
    • ethyl 4-(3-oxo-1,2-benzothiazol-2-yl)benzoate
    • BBL030188
    • ethyl 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)benzoate
    • ethyl 4-(3-oxidanylidene-1,2-benzothiazol-2-yl)benzoate
    • HMS1763M01
    • SCHEMBL1899176
    • NS-05062
    • DA-34010
    • EN300-302793
    • Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate
    • AKOS001848015
    • MDL: MFCD03986032
    • Inchi: 1S/C16H13NO3S/c1-2-20-16(19)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)21-17/h3-10H,2H2,1H3
    • InChI Key: YICDSLBAVQXFOF-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(N1C1C=CC(C(=O)OCC)=CC=1)=O

Computed Properties

  • Exact Mass: 299.06161445Da
  • Monoisotopic Mass: 299.06161445Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 71.9Ų

Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate Pricemore >>

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Additional information on Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate

Comprehensive Analysis of Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate (CAS No. 78471-81-5)

Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate (CAS No. 78471-81-5) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This ester derivative, featuring a benzisothiazolone core, has garnered significant attention due to its potential applications in drug discovery and material science. Its molecular structure combines a benzoate moiety with a 1,2-benzisothiazol-3(2H)-one group, making it a versatile intermediate for synthesizing bioactive molecules.

In recent years, the demand for heterocyclic compounds like Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate has surged, driven by their role in developing antimicrobial agents and anti-inflammatory drugs. Researchers are particularly interested in its structure-activity relationship (SAR), as modifications to the benzisothiazolone scaffold can yield derivatives with enhanced therapeutic properties. This aligns with current trends in precision medicine and targeted drug delivery, where tailored molecular designs are critical.

The synthesis of CAS No. 78471-81-5 typically involves esterification and cyclization reactions, with yields optimized through modern green chemistry techniques. Environmental concerns have pushed the industry toward solvent-free or catalytic methods, reducing waste and energy consumption. Such advancements resonate with the growing emphasis on sustainable chemistry, a topic frequently searched in academic and industrial forums.

Analytical characterization of Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate relies on advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm its purity and structural integrity, which are crucial for regulatory compliance in pharmaceutical manufacturing. The compound’s thermal stability and solubility profile are also key parameters for formulation scientists, addressing common queries about excipient compatibility.

Beyond pharmaceuticals, 78471-81-5 has exploratory uses in organic electronics and photocatalysts. Its conjugated π-system enables potential applications in OLEDs or sensors, topics trending in materials science research. This multidisciplinary relevance makes it a frequent subject in patent literature and academic papers, further boosting its visibility in search engines.

Safety assessments of Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate highlight its low acute toxicity, aligning with industry standards for non-hazardous reagents. However, proper personal protective equipment (PPE) is recommended during handling, a detail often searched by laboratory personnel. Regulatory databases like REACH and FDA provide guidelines for its safe use, ensuring compliance with global chemical safety protocols.

In summary, CAS No. 78471-81-5 exemplifies the intersection of medicinal chemistry and sustainable innovation. Its adaptability to diverse applications—from drug development to advanced materials—positions it as a compound of enduring scientific and commercial interest. As research continues to uncover new functionalities, its relevance in high-impact journals and industry reports is expected to grow.

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